molecular formula C14H13BrN2O3 B4209390 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione

5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4209390
M. Wt: 337.17 g/mol
InChI Key: CXZOJAGUDCQXCV-UHFFFAOYSA-N
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Description

5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-oxindole with an appropriate pyrrolidinyl derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques to obtain the compound in high purity. The process may also include steps such as crystallization, filtration, and drying to isolate the final product. The use of automated systems and quality control measures ensures the consistency and reliability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives. Substitution reactions can result in the formation of various substituted isoindole compounds.

Scientific Research Applications

5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Isoindole derivatives, including this compound, have shown potential as bioactive molecules with antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-oxindole: A related compound with similar structural features but lacking the pyrrolidinyl group.

    2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound without the bromine atom.

Uniqueness

The presence of both the bromine atom and the pyrrolidinyl group in 5-bromo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione makes it unique compared to other isoindole derivatives

Properties

IUPAC Name

5-bromo-2-(2-oxo-2-pyrrolidin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c15-9-3-4-10-11(7-9)14(20)17(13(10)19)8-12(18)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZOJAGUDCQXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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